In Vitro Potency: PAF-AN-1 Demonstrates Intermediate Potency with a Clear Selectivity Window
In a standardized human platelet aggregation assay, PAF-AN-1 (SDZ 64-412) exhibits an IC50 of 60 nM. This places it as a moderately potent PAF antagonist. For comparison, WEB 2086 is more potent (IC50 ~21.6 nM) [1], while the prototypical PAF analog antagonist CV-6209 is less potent on human platelets (IC50 170 nM) [2]. The natural product-derived BN 52021 (ginkgolide B) is significantly less potent, with an IC50 of 12 µM [3]. This intermediate potency of PAF-AN-1 is valuable for researchers needing a tool compound with sufficient activity to block PAF effects while minimizing the risk of off-target interactions associated with ultra-high-affinity ligands.
| Evidence Dimension | Inhibition of PAF-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | WEB 2086: IC50 = 21.6 nM; CV-6209: IC50 = 170 nM; BN 52021: IC50 = 12,000 nM |
| Quantified Difference | PAF-AN-1 is 2.8-fold less potent than WEB 2086, 2.8-fold more potent than CV-6209, and 200-fold more potent than BN 52021. |
| Conditions | In vitro, PAF-induced aggregation in human platelet-rich plasma or washed platelets. |
Why This Matters
Selecting PAF-AN-1 over more potent antagonists like WEB 2086 may be advantageous in complex biological systems where complete receptor silencing is undesirable or where a broader therapeutic window is required.
- [1] Korth R, et al. Interaction of the Paf antagonist WEB 2086 and its hetrazepine analogues with human platelets and endothelial cells. Biochem Pharmacol. 1992 Mar 3;43(5):983-90. PMID: 1313278. View Source
- [2] Terashita Z, et al. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. J Pharmacol Exp Ther. 1986 Oct;239(1):118-23. PMID: 3761185. View Source
- [3] Ko FN, et al. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr. Eur J Pharmacol. 1992 Dec 8;229(2-3):157-62. PMID: 1337032. View Source
